Proven Synthetic Utility: Documented as a Direct Intermediate for Aprepitant
Patent EP2837624A1 explicitly describes 4-(2-hydroxyphenyl)morpholin-3-one (Formula I) as a new intermediate in the preparation of the neurokinin-1 (NK1) receptor antagonist aprepitant [1]. This establishes a direct, documented synthetic application for this specific compound. In contrast, close analogs like 4-phenylmorpholin-3-one and 4-(3-(hydroxymethyl)phenyl)morpholin-3-one are not claimed for this specific, high-value synthetic route in this patent family.
| Evidence Dimension | Documented Synthetic Application |
|---|---|
| Target Compound Data | Claimed as a new intermediate for aprepitant |
| Comparator Or Baseline | 4-phenylmorpholin-3-one; 4-(3-(hydroxymethyl)phenyl)morpholin-3-one |
| Quantified Difference | Not claimed for this specific application in EP2837624A1 |
| Conditions | Patent claim for synthetic route |
Why This Matters
This provides a direct, application-specific justification for procuring this compound over its non-hydroxylated or regioisomeric analogs for research related to NK1 antagonists or aprepitant synthesis.
- [1] EP2837624A1. (2013). 4-substituent-2-hydroxylmorpholine-3-one and preparation method thereof. European Patent Office. View Source
